

# Technical Support Center: MTT Assay & Serum Concentration

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## Compound of Interest

Compound Name: MTTB

Cat. No.: B1193148

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Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to the performance of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, with a specific focus on the effects of serum concentration.

## Frequently Asked Questions (FAQs)

Q1: How does serum affect the performance of an MTT assay?

A1: Serum can significantly impact MTT assay results in several ways:

- **Direct Chemical Interference:** Serum contains components, such as albumin with free cysteine residues and other reducing agents, that can directly reduce the MTT tetrazolium salt to formazan. This leads to a false-positive signal, resulting in an overestimation of cell viability.[1][2]
- **Interaction with Test Compounds:** Serum proteins can bind to the therapeutic compounds or agents you are testing. This interaction can alter the effective concentration of the compound available to the cells, potentially masking its true cytotoxic or anti-proliferative effects.[1]
- **Alteration of Cellular Metabolism:** As the MTT assay measures the metabolic activity of cells, the presence of growth factors and nutrients in serum can stimulate cell proliferation and metabolic rate.[3][4] Variations in serum concentration between wells can lead to inconsistent and unreliable results.[5]

- **Increased Background Absorbance:** Components within the serum can contribute to higher background absorbance readings, which can interfere with the accurate measurement of formazan produced by the cells.[\[6\]](#)

Q2: Should I use serum in my culture medium during the MTT incubation step?

A2: It is highly recommended to use a serum-free medium during the MTT incubation step.[\[6\]](#)  
[\[7\]](#) This minimizes the direct chemical interference from serum components and reduces background absorbance, leading to more accurate and reliable results.

Q3: What if my cells require serum to remain viable during the assay?

A3: If serum is essential for maintaining cell health during the experiment, it is crucial to maintain a consistent concentration of serum across all wells, including your controls. Be aware that the presence of serum may still introduce some level of background noise.

Q4: Can different batches of serum affect my MTT assay results?

A4: Yes, variability between different batches of fetal calf serum (FCS) can cause diversity in the chemical interference in MTT assay measurements.[\[1\]](#) If you observe inconsistencies in your results after changing your serum supply, it is advisable to test sera from different suppliers to identify one that has minimal impact on your assay.[\[5\]](#)

Q5: Besides serum, what other common media component can interfere with the MTT assay?

A5: Phenol red, a common pH indicator in cell culture media, can also interfere with the MTT assay.[\[6\]](#)[\[8\]](#) Phenol red absorbs light at a wavelength close to that of formazan, which can lead to inaccurate absorbance readings.[\[8\]](#) It is recommended to use a phenol red-free medium for MTT assays to avoid this issue.[\[7\]](#)

## Troubleshooting Guide

This guide provides solutions to common problems encountered during MTT assays that may be related to serum concentration.

Issue	Potential Cause	Recommended Solution & Experimental Steps	Control Wells to Include
High background absorbance in cell-free wells	Direct reduction of MTT by serum components or phenol red.[6]	1. Use serum-free and phenol red-free medium during the MTT incubation step. [7]2. If serum is necessary, ensure the same concentration is used in the background control wells.[9]	Media + MTT reagent (no cells) to measure background from media components.
Inconsistent results between replicate wells	Inconsistent serum concentrations or "edge effects" in the 96-well plate.	1. Ensure uniform serum concentration across all wells if serum is used.2. Avoid using the outermost wells of the plate as they are prone to evaporation; fill them with sterile PBS or media instead. [7]	Not applicable.
Overestimation of cell viability or false-positive results	Serum components are directly reducing the MTT reagent.[2]	1. Perform the MTT incubation in serum-free medium.2. Include a control with your test compound in cell-free, serum-containing medium to see if the serum enhances its ability to reduce MTT.	Media + MTT reagent + Test Compound (no cells) to check for direct reduction by the compound, potentially influenced by serum. [7]

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Underestimation of a test compound's cytotoxicity	Serum proteins may be binding to and inactivating the test compound.	1. Reduce the serum concentration during the treatment period (e.g., from 10% to 5%) to slow cell growth and potentially increase compound availability.2. Compare results obtained with and without serum during the treatment phase to assess the impact of serum on your compound's efficacy.	Vehicle control wells with and without serum.
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## Experimental Protocols

### Standard MTT Assay Protocol for Adherent Cells

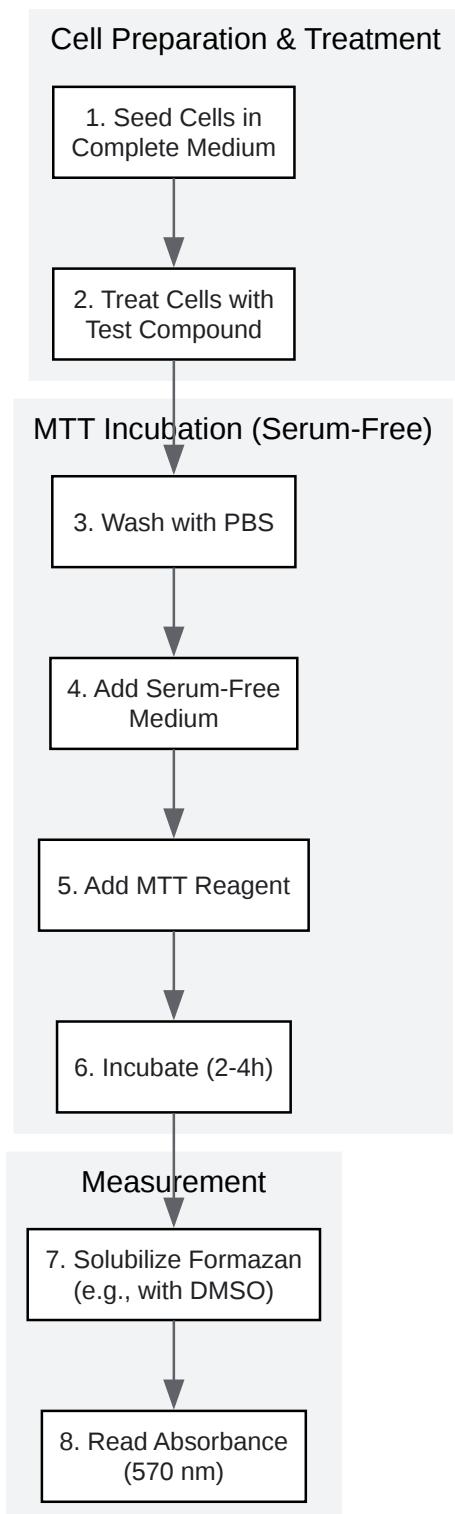
This protocol is designed to minimize interference from serum and phenol red.

- **Cell Seeding:** Seed adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach for 24 hours in complete culture medium (containing serum and phenol red).
- **Compound Treatment:** Remove the seeding medium and add fresh medium containing your test compound at various concentrations. Include appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- **Preparation for MTT Incubation:**
  - Carefully aspirate the medium containing the test compound from each well.
  - Gently wash the cells with 100  $\mu$ L of sterile Phosphate-Buffered Saline (PBS) to remove any residual medium and serum. Aspirate the PBS.

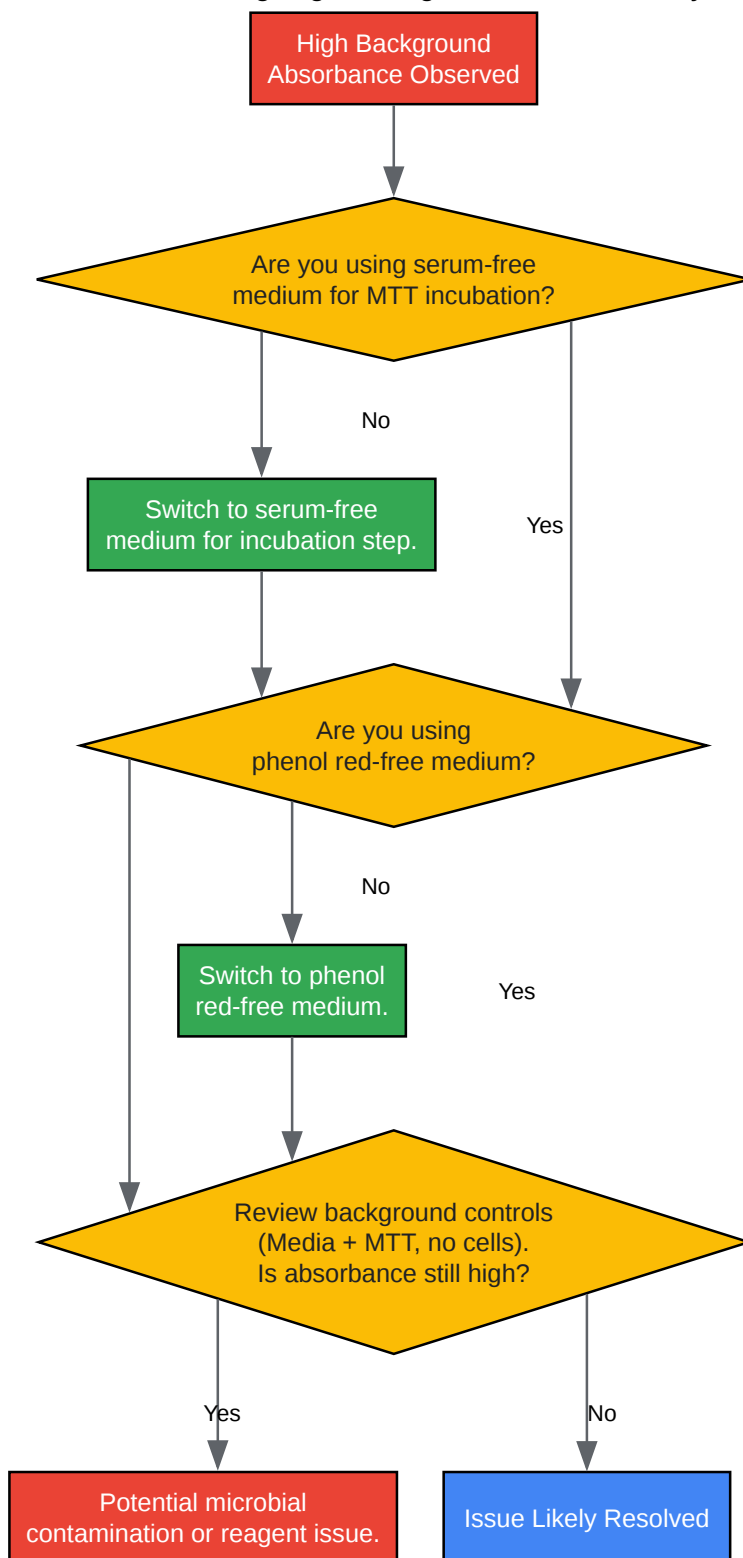
- MTT Incubation:
  - Add 50  $\mu$ L of serum-free and phenol red-free medium to each well.[\[10\]](#)[\[11\]](#)
  - Add 50  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well.[\[10\]](#)[\[11\]](#)
  - Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.
- Formazan Solubilization:
  - Carefully aspirate the MTT solution without disturbing the formazan crystals.
  - Add 100-150  $\mu$ L of a solubilization solvent (e.g., DMSO, acidified isopropanol, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  - Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[\[6\]](#)[\[10\]](#)[\[11\]](#)
- Absorbance Measurement:
  - Read the absorbance at a wavelength between 570 nm and 590 nm.[\[6\]](#) A reference wavelength of 630 nm can be used to subtract background absorbance.[\[6\]](#)
  - Read the plate within 1 hour of adding the solubilization solvent.[\[6\]](#)[\[11\]](#)

## Visualizations

## MTT Assay Workflow to Minimize Serum Interference



## Troubleshooting High Background in MTT Assay

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)